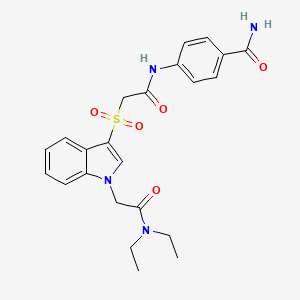

4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-26(4-2)22(29)14-27-13-20(18-7-5-6-8-19(18)27)33(31,32)15-21(28)25-17-11-9-16(10-12-17)23(24)30/h5-13H,3-4,14-15H2,1-2H3,(H2,24,30)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNUPQIXAYNYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by sulfonylation and subsequent acylation to introduce the benzamide moiety. Each step requires specific reagents and conditions, such as:

Indole Derivative Preparation: This step might involve the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Sulfonylation: The indole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.

Acylation: The final step involves the acylation of the sulfonylated indole with an acyl chloride or anhydride to form the benzamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Antitumor Properties

In vitro studies demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Studies

| Case Study | Findings |

|---|---|

| Antimicrobial Efficacy | The compound showed MIC values similar to established antibiotics against tested bacterial strains, indicating its potential as an antimicrobial agent. |

| Antitumor Properties | In vitro assays revealed significant cytotoxic effects on breast and colon cancer cell lines, with apoptotic mechanisms involving caspase activation. |

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationship of indole-based compounds. Modifications to the diethylamino group have been shown to enhance biological activity. For instance, compounds with larger alkyl groups exhibited improved potency against tumor cells and increased selectivity for cancer over normal cells.

Mechanism of Action

The mechanism of action of 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a receptor and block its activity, thereby modulating a signaling pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of indole-sulfonamide-benzamide derivatives. Key structural variations among analogs include:

- Substituents on the indole N1 position: The diethylamino-2-oxoethyl group distinguishes it from morpholinyl (e.g., compound in ), piperazine (e.g., compounds 6d–6l in ), or trifluoromethylphenyl (e.g., compound 31 in ) substituents.

- Sulfonamide linkage : The sulfonyl acetamido bridge is conserved across many analogs but varies in connectivity (e.g., direct sulfonamide vs. oxadiazole-sulfanyl linkages in ).

- Terminal benzamide group : The benzamide terminus is retained in some analogs (e.g., ), while others feature esters (e.g., ) or peptide conjugates (e.g., ).

Physicochemical Properties

- Polarity: The diethylamino group is less polar than morpholinyl or sulfamoyl substituents, which may enhance membrane permeability but reduce aqueous solubility.

- Thermal stability : Piperazine derivatives exhibit higher melting points (up to 230°C ), suggesting greater crystallinity and stability compared to morpholinyl or ester-containing analogs.

Biological Activity

The compound 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide , often referred to as a derivative of indole, is of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes an indole ring, a sulfonamide group, and a diethylamino moiety. Its molecular formula is with a molecular weight of 407.5 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cancer cell proliferation or inflammatory responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit anticancer properties. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | KNS42 (GBM) | 0.33 | |

| Compound B | HCT116 (Colorectal) | 8.25 | |

| Compound C | Various Cancer Lines | 3.41 - 9.85 |

These studies suggest that the compound could be a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate that certain derivatives possess significant antibacterial activity, making them potential candidates for antibiotic development.

Case Studies

- Indole Derivative Evaluation : A study focusing on indole derivatives similar to the target compound found that modifications in the indole structure significantly influenced cytotoxicity against various cancer cell lines .

- PDE4 Inhibition : Another study explored the role of similar benzamide compounds as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases . The findings indicated moderate to high inhibitory activity against PDE4, suggesting a therapeutic angle for inflammatory conditions.

Q & A

Basic: What are the key synthetic routes for 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Indole Functionalization : Introduction of the diethylamino-oxoethyl group at the indole N1 position via nucleophilic substitution or alkylation .

Sulfonylation : Reaction of the indole C3 position with a sulfonyl chloride derivative to form the sulfonylacetamide bridge .

Amide Coupling : Benzamide formation at the terminal acetamido group using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) with 2,6-lutidine as a base .

Characterization :

- Intermediates : Validated via H/C NMR (e.g., indole proton shifts at δ 7.2–7.8 ppm ) and HRMS (mass accuracy <5 ppm ).

- Final Product : Confirmed by X-ray crystallography (for stereochemistry) and IR (sulfonyl S=O stretches at ~1350–1150 cm) .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., diethylamino group δ 1.1–1.3 ppm, indole aromatic protons δ 6.8–8.2 ppm) . C NMR confirms carbonyl (C=O) and sulfonamide (SO) carbons .

- HRMS : Validates molecular formula (e.g., [M+H]+ with <5 ppm error ).

- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects byproducts .

- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry in the indole-sulfonamide core .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

Use a Design of Experiments (DOE) approach to evaluate variables:

- Critical Factors : Temperature (25–50°C), solvent (acetonitrile vs. DCM), catalyst loading (1–5 mol%), and reaction time (6–24 h) .

- Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 35°C, 3 mol% TBTU, 12 h reaction time) .

- Scale-Up Challenges : Address solubility (e.g., DCM/water biphasic systems) and purification (column chromatography vs. recrystallization) .

Advanced: What is the hypothesized pharmacological target of this compound, and how can target engagement be validated experimentally?

Methodological Answer:

- Target Hypothesis : Based on structural analogs, potential targets include Bcl-2/Mcl-1 anti-apoptotic proteins (indole-sulfonamide derivatives inhibit protein-protein interactions ) or kinases (sulfonamide groups bind ATP pockets ).

- Validation Methods :

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., cell line variability, serum concentration) .

- Structural Confirmation : Re-analyze compound identity (e.g., batch-to-batch purity via HPLC) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

- Meta-Analysis : Compare IC values across studies using standardized protocols (e.g., MTT vs. ATP-based viability assays) .

Advanced: What computational modeling approaches are suitable for predicting the compound’s reactivity and binding modes?

Methodological Answer:

- Reactivity Prediction :

- Binding Mode Prediction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.